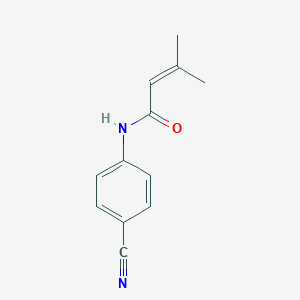

N-(4-cyanophenyl)-3-methylbut-2-enamide

Description

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

N-(4-cyanophenyl)-3-methylbut-2-enamide |

InChI |

InChI=1S/C12H12N2O/c1-9(2)7-12(15)14-11-5-3-10(8-13)4-6-11/h3-7H,1-2H3,(H,14,15) |

InChI Key |

PQKHTCZTLPAWFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)NC1=CC=C(C=C1)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-3-methylbut-2-enamide typically involves the reaction of 4-cyanobenzylamine with 3-methylbut-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-3-methylbut-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-cyanophenyl)-3-methylbut-2-enamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(4-cyanophenyl)-3-methylbut-2-enamide, highlighting differences in substituents, molecular weights, and biological relevance:

Structural and Electronic Differences

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-cyanophenyl group in the target compound enhances electrophilicity compared to the 4-hydroxyphenyl group in Compound 4, which may alter binding affinity in biological targets .

- Steric and Pharmacokinetic Effects: The quinoline-based analog (MW 570) incorporates bulky substituents (pyridinylmethoxy, tetrahydrofuran), likely improving target selectivity but reducing solubility compared to simpler enamide derivatives .

- Stereochemistry and Bioactivity: The (Z)-configuration in Leflunomide Impurity E introduces a hydroxyl group that may hydrogen-bond to enzymes, contrasting with the non-hydroxylated target compound .

Biological Activity

N-(4-cyanophenyl)-3-methylbut-2-enamide is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyanophenyl group attached to a methylbutenamide moiety. This structural configuration is significant in determining its biological activity.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, likely through the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Antitumor Properties : Preliminary studies suggest that it could inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

In Vitro Studies

Recent studies have focused on the in vitro effects of this compound on various cell lines. The following table summarizes key findings:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 (Lung Cancer) | 4.37 ± 0.50 | Induces apoptosis | |

| MCF-7 (Breast Cancer) | 4.59 ± 0.46 | Cell cycle arrest | |

| Staphylococcus aureus | 10.5 | Disruption of membrane integrity |

Case Studies

- Antitumor Activity : In a study involving A549 and MCF-7 cell lines, this compound demonstrated significant antiproliferative activity with IC50 values comparable to established chemotherapeutic agents. This suggests potential for development as an anticancer agent.

- Antimicrobial Efficacy : The compound was tested against various bacterial strains, showing notable inhibition against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for N-(4-cyanophenyl)-3-methylbut-2-enamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, analogous thiosemicarbazones are prepared by reacting N-(4-cyanophenyl)hydrazinecarbothioamide with aromatic aldehydes in methanol under reflux. Yields typically range between 71–92% . Key intermediates are characterized using elemental analysis, NMR, NMR, and LC-MS. For instance, NMR peaks for C=S (175.56 ppm) and C≡N (107.52 ppm) confirm functional group integrity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use NMR to identify aromatic protons (δ 6.5–8.0 ppm) and α,β-unsaturated carbonyl protons (δ 5.5–7.0 ppm). NMR confirms the cyanophenyl group (C≡N at ~110 ppm) and enamide carbonyl (C=O at ~165 ppm). LC-MS validates molecular weight (e.g., [M+H] peaks) . IR spectroscopy detects C≡N stretching (~2200 cm) and amide C=O (~1650 cm).

Q. How do substituents on the aromatic ring influence the compound’s reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., -CN) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. For example, in malononitrilamide analogs (e.g., MNA279), the 4-cyanophenyl group increases stability and modulates biological activity . Computational modeling (DFT) can predict substituent effects on charge distribution and reaction kinetics.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Use ORTEP-3 software to analyze crystallographic data. For example, bond lengths and angles in analogous urea derivatives (e.g., N-(4-cyanophenyl)-N'-phenylurea) reveal planarity of the cyanophenyl-amide moiety, critical for π-π stacking interactions . Data collection at low temperatures (100 K) minimizes thermal motion artifacts.

Q. What experimental strategies optimize yield and purity in large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Methanol or ethanol improves solubility of intermediates .

- Catalysis : Use Lewis acids (e.g., ZnCl) to accelerate condensation reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Monitor via TLC (R ~0.5 in 1:1 EtOAc/hexane) .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

- Methodological Answer :

- Modify Substituents : Replace the 3-methylbut-2-enamide group with bulkier alkyl chains (e.g., cyclopropyl) to enhance lipophilicity and membrane permeability, as seen in malononitrilamide HR325 .

- Biological Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., cyclooxygenase-2) to correlate structural features with activity. For example, thiosemicarbazones with 4-methoxybenzylidene groups show enhanced cytostatic effects .

Q. How to address contradictions in reported biological activity data?

- Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., HeLa, MCF-7) and incubation times (48–72 hours) for reproducibility.

- Control Experiments : Include positive controls (e.g., doxorubicin) and validate via dose-response curves (IC values). Discrepancies may arise from impurity levels; confirm purity via HPLC (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.